molecular formula C16H12ClNO B11925495 4-Chloro-2-(naphthalen-2-yloxy)aniline

4-Chloro-2-(naphthalen-2-yloxy)aniline

Cat. No.: B11925495
M. Wt: 269.72 g/mol
InChI Key: ZBAZLJNMSGGGQN-UHFFFAOYSA-N
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Description

4-Chloro-2-(naphthalen-2-yloxy)aniline is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol It is a derivative of aniline, where the aniline moiety is substituted with a chloro group at the 4-position and a naphthalen-2-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(naphthalen-2-yloxy)aniline typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction of 2-Nitronaphthalene: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.

    Formation of Naphthalen-2-yloxy Intermediate: 2-Aminonaphthalene is reacted with a suitable halogenating agent to form naphthalen-2-yloxy intermediate.

    Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with 4-chloroaniline under appropriate conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(naphthalen-2-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

4-Chloro-2-(naphthalen-2-yloxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(naphthalen-2-yloxy)aniline involves its interaction with specific molecular targets. The chloro and naphthalen-2-yloxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(phenoxy)aniline: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.

    2-(Naphthalen-2-yloxy)aniline: Lacks the chloro substitution at the 4-position.

    4-Bromo-2-(naphthalen-2-yloxy)aniline: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

4-Chloro-2-(naphthalen-2-yloxy)aniline is unique due to the presence of both the chloro and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

4-chloro-2-naphthalen-2-yloxyaniline

InChI

InChI=1S/C16H12ClNO/c17-13-6-8-15(18)16(10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2

InChI Key

ZBAZLJNMSGGGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC(=C3)Cl)N

Origin of Product

United States

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